molecular formula C9H7NO3S B6256393 methyl 2-sulfanyl-1,3-benzoxazole-7-carboxylate CAS No. 213685-64-4

methyl 2-sulfanyl-1,3-benzoxazole-7-carboxylate

Cat. No.: B6256393
CAS No.: 213685-64-4
M. Wt: 209.2
InChI Key:
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Description

Methyl 2-sulfanyl-1,3-benzoxazole-7-carboxylate is a heterocyclic compound featuring a benzoxazole core with a sulfanyl group at the 2-position and a carboxylate ester at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 2-aminophenol and methyl 2-chlorobenzoate.

    Formation of Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with methyl 2-chlorobenzoate under acidic conditions to form the benzoxazole ring.

    Introduction of Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution using thiol reagents such as thiourea or sodium hydrosulfide under basic conditions.

Industrial Production Methods

Industrial production of methyl 2-sulfanyl-1,3-benzoxazole-7-carboxylate may involve continuous flow processes to enhance yield and purity. Catalysts such as palladium or copper may be employed to facilitate the cyclization and substitution reactions, ensuring efficient production at scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfanyl group can undergo substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Thioether derivatives.

Scientific Research Applications

Chemistry

Methyl 2-sulfanyl-1,3-benzoxazole-7-carboxylate is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, this compound is investigated for its antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

The compound’s unique structure allows it to act as a scaffold for designing new pharmaceuticals, particularly those targeting bacterial and fungal infections.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which methyl 2-sulfanyl-1,3-benzoxazole-7-carboxylate exerts its effects involves the interaction of its functional groups with biological targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzoxazole: Lacks the carboxylate ester group, making it less versatile in synthetic applications.

    Methyl 2-mercapto-1,3-benzothiazole-6-carboxylate: Similar structure but with a sulfur atom in the ring, which can alter its reactivity and biological activity.

Uniqueness

Methyl 2-sulfanyl-1,3-benzoxazole-7-carboxylate is unique due to the combination of its sulfanyl and carboxylate ester groups, which provide a balance of reactivity and stability. This makes it a valuable compound in both synthetic chemistry and biological applications.

By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

CAS No.

213685-64-4

Molecular Formula

C9H7NO3S

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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